molecular formula C16H20Si B1466558 tert-Butyl(diphenyl)silane CAS No. 33729-92-9

tert-Butyl(diphenyl)silane

Cat. No. B1466558
CAS RN: 33729-92-9
M. Wt: 240.41 g/mol
InChI Key: VTORJPDWMOIOIQ-UHFFFAOYSA-N
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Description

Tert-Butyl(diphenyl)silane, also known as tert-Butyldiphenylchlorosilane or TBDPSCl, is a chemical compound with the molecular formula C16H19ClSi . It is a silylating reagent used to protect alcohols and in the preparation of silyl ethers . It plays a major role as a raw material and a precursor in organic synthesis and pharmaceuticals .


Synthesis Analysis

Tert-Butylchlorodiphenylsilane (2), prepared from dichlorodiphenylsilane (1) and tert-butyllithium, was chosen as an adequate precursor for the convenient synthesis of the all-C- (3), methoxy- (4), and amino-functionalized (5) silanes .


Molecular Structure Analysis

The molecular structures of the phenyl (3), methoxy (4), and amino derivatives (5) were elucidated by single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

This compound is used to replace the active hydrogen in silane-based compounds (such as hydrogen in hydroxyl, carboxyl, and amino groups) to form stable intermediates . Then, other groups of the intermediate are carrying out some reactions . After the reaction, through hydrolysis reaction, the silane group is removed to regenerate the group originally protected by silyl, and some specific compounds are synthesized .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.057 g/mL at 25 °C . It has a boiling point of 334.4±11.0 °C at 760 mmHg . The molecular weight of the compound is 274.861 .

Scientific Research Applications

Photolysis Studies

Leigh, Kroll, Toltl, and Britten (1997) explored the synthesis of [2-(tert-Butyldimethylsilyl)phenyl]diphenyl(2,2,4,4-tetramethylpent-3-yloxy)silane through the photolysis of 1-tert-butyl-1,1-dimethyl-2,2,2-triphenyldisilane in specific conditions (Leigh, Kroll, Toltl, & Britten, 1997).

Thermal Reactions

Naka, Hinada, Nakata, and Ishikawa (2014) investigated the thermal behavior of acylbis(silyl)silanes bearing a tert-butylethynyl group, revealing complex reactions and product formations under specific thermal conditions (Naka, Hinada, Nakata, & Ishikawa, 2014).

Radical-Chain Hydrosilylation

Cai and Roberts (1998) studied the radical-chain cyclisation of alkenyloxy(diphenyl)silanes, catalyzed by thiols, showing the importance of catalysts in influencing product stereochemistry (Cai & Roberts, 1998).

Silanediol Peptide Isosteres

Nielsen and Skrydstrup (2008) reported on the assembly of silane-containing dipeptide fragments via a two-step process involving diphenylsilane, highlighting its application in protease inhibitors (Nielsen & Skrydstrup, 2008).

Silanol Synthesis

Glekas and Sieburth (2001) conducted a study on the synthesis of complex silanediols, demonstrating the impact of steric hindrance and internal nucleophiles on the reaction process (Glekas & Sieburth, 2001).

Dyotropic Rearrangement Studies

Naka, Ueda, Ohshita, Kunai, Miura, Kobayashi, and Ishikawa (2008) explored the thermolysis of specific silacyclobutane derivatives, shedding light on the role of pentacoordinate silicon species in dyotropic rearrangements (Naka et al., 2008).

β-Cyclodextrin Derivatives

Kurochkina, Popkov, Levina, and Grachev (2016) synthesized Per-6-O-(tert-butyl)(diphenyl)silyl-β-cyclodextrin, providing insights into regioselective reactions and the potential for creating mixed silyl group derivatives (Kurochkina, Popkov, Levina, & Grachev, 2016).

α-Alkyl-α-Aminosilanes

Sieburth, Somers, and O'hare (1996) examined the metalation and alkylation of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, contributing to the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Polymerization Applications

Hyun and Kawakami (2004) demonstrated the use of silacyclobutane in anionic polymerization, particularly in the synthesis of di- and tri-block copolymers (Hyun & Kawakami, 2004).

Poly(silyl Ester)s Synthesis

Liu, Han, and Dong (2006) developed a new route for synthesizing poly(silyl ester)s, showcasing the potential of these compounds in various applications (Liu, Han, & Dong, 2006).

Mechanism of Action

Target of Action

tert-Butyl(diphenyl)silane, also known as C16H20Si, is primarily used as a silylating reagent . Its primary targets are active hydrogen in silane-based compounds such as those in hydroxyl, carboxyl, and amino groups .

Mode of Action

The compound interacts with its targets by replacing the active hydrogen to form stable intermediates . This process is known as silylation . The increased stability of the this compound group towards acidic conditions and nucleophilic species is due to the extra steric bulk of the groups surrounding the silicon atom .

Biochemical Pathways

this compound is used in the protection of alcohols and the preparation of silyl ethers . It plays a crucial role in the synthesis of various compounds. For instance, it can be used to synthesize 1,1-di-tert-butyl-N-phenylsilanamine by dehydrogenative coupling with aniline .

Pharmacokinetics

It’s known that the compound is practically insoluble in water but soluble in non-protic solvents, such as aliphatic or aromatic (chlorinated) hydrocarbons . These solubility properties can influence its distribution and elimination in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of 1,1-di-tert-butyl-N-phenylsilanamine, the compound contributes to the formation of a new silanamine molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be affected by the presence of other substances in the reaction mixture. Additionally, its stability might be influenced by storage conditions, such as temperature and exposure to light .

Safety and Hazards

Tert-Butyl(diphenyl)silane is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The tert-butyldiphenylsilyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . This suggests that there is potential for further development and application of tert-Butyl(diphenyl)silane in the field of organic synthesis.

Relevant Papers Several papers have been published on the topic of this compound. For instance, a paper titled “Functional Group Variation in tert-Butyldiphenylsilanes (TBDPS): Syntheses, Reactivities, and Effects on the Intermolecular Interaction Pattern in the Molecular Crystalline State” discusses the preparation of tert-butyldiphenylsilanes differing in one functional group . Another paper titled “[叔丁基(二苯基)甲硅烷基]三氟甲磺酸盐作为高压金属锂电池的有效添加剂” discusses the use of this compound as an effective additive for high-pressure metal lithium batteries .

Biochemical Analysis

Biochemical Properties

tert-Butyl(diphenyl)silane plays a significant role in biochemical reactions, particularly in the protection of alcohol groups. It interacts with enzymes and proteins involved in these reactions, forming stable silyl ethers. The compound’s interaction with alcohol dehydrogenases and other related enzymes ensures the selective protection of hydroxyl groups, preventing unwanted side reactions .

Cellular Effects

This compound influences various cellular processes by modifying the activity of enzymes and proteins. It affects cell signaling pathways by protecting hydroxyl groups, which can alter the phosphorylation status of proteins involved in signaling cascades. This compound also impacts gene expression by stabilizing specific biomolecules, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of silyl ethers through the interaction with hydroxyl groups. This interaction inhibits the activity of enzymes that would otherwise modify these groups, thereby protecting the integrity of the target molecules. The compound’s ability to form stable bonds with hydroxyl groups is crucial for its role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time, with its stability and degradation being key factors. The compound remains stable under standard conditions, ensuring consistent protection of hydroxyl groups. Long-term studies have shown that this compound maintains its protective effects on cellular function, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects hydroxyl groups without causing adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and enzyme activity. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include the protection of hydroxyl groups. It interacts with enzymes such as alcohol dehydrogenases, preventing the modification of hydroxyl groups and ensuring the stability of target molecules. This interaction affects metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its effective function. The compound’s distribution is crucial for its role in protecting hydroxyl groups in various biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its protective effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the endoplasmic reticulum and mitochondria. This localization is essential for its activity, ensuring the selective protection of hydroxyl groups in these compartments .

properties

IUPAC Name

tert-butyl(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTORJPDWMOIOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[SiH](C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of dibenzyldimethylsilane deviate from an ideal tetrahedral geometry?

A1: The silicon atom in dibenzyldimethylsilane exhibits a distorted tetrahedral geometry. [] The Si—C bonds with the benzylic carbons are slightly longer [1.884 (1) and 1.883 (1) Å] than the Si—C bonds with the methyl groups [1.856 (1) and 1.853 (1) Å]. Furthermore, the Cbenzyl—Si—Cbenzyl bond angle is reduced to 107.60 (6)°, deviating from the ideal tetrahedral angle by 1.9°. These distortions are attributed to Bent's rule. []

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